molecular formula C12H7IN4O B372675 7-(4-iodophenyl)-8H-pteridin-4-one

7-(4-iodophenyl)-8H-pteridin-4-one

Cat. No.: B372675
M. Wt: 350.11g/mol
InChI Key: OGXXUOMRMPSEBF-UHFFFAOYSA-N
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Description

7-(4-Iodophenyl)-8H-pteridin-4-one is a halogenated pteridinone derivative characterized by a 4-iodophenyl substituent at the 7-position of the pteridin-4-one scaffold. The 4-iodophenyl group is a critical structural motif, contributing to electronic and steric effects that may enhance binding to biological targets. Its synthesis typically involves multi-step protocols starting from iodinated phenylpropanoic acid precursors, as demonstrated in the preparation of CW3 and related analogs .

Properties

Molecular Formula

C12H7IN4O

Molecular Weight

350.11g/mol

IUPAC Name

7-(4-iodophenyl)-3H-pteridin-4-one

InChI

InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18)

InChI Key

OGXXUOMRMPSEBF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)I

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)I

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Anticancer Activity: Pteridinone Derivatives

The 4-iodophenyl group in 7-(4-iodophenyl)-8H-pteridin-4-one distinguishes it from analogs with alternative aryl or halogenated substituents. For instance:

  • 4-Cyanophenyl and 4-Methylphenyl Analogs: In antimalarial studies, substituents like 4-cyanophenyl and 4-methylphenyl at the R1 position showed comparable potency to 4-iodophenyl derivatives when paired with a cyclohexyl group at R2 . This suggests that bulky substituents at the para position may optimize target engagement regardless of halogenation.

Enzyme Inhibition: Halogenated Maleimides

The influence of halogen substituents on enzyme inhibition is illustrated by maleimide derivatives:

Compound Target Enzyme IC₅₀ (μM) Reference
N-(4-Fluorophenyl)maleimide MGL 5.18
N-(4-Iodophenyl)maleimide MGL 4.34

This implies that steric bulk may be tolerated in certain enzyme-binding pockets .

Antiviral Agents: Triazole Derivatives

In SARS-CoV-2 inhibition studies, a triazole derivative with a 4-iodophenyl hydrazinyl group (compound b) was identified as a lead candidate, alongside a 4-chlorophenyl analog (compound c) . While direct potency comparisons are unavailable, the iodine atom’s electron-withdrawing effects may enhance stability or binding affinity in viral protease inhibition.

Key Findings and Trends

Role of Halogens : The 4-iodophenyl group’s bioactivity is context-dependent. In enzyme inhibition (e.g., MGL), halogen size has minimal impact , whereas in antimalarial or anticancer applications, its steric bulk may optimize target interactions .

Electronic Effects : Iodine’s electronegativity and polarizability enhance stability in triazole-based antivirals and electron transport in DSSCs .

Synthetic Flexibility : The 4-iodophenyl motif is synthetically accessible via cross-coupling or alkylation reactions, enabling rapid diversification in drug discovery .

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